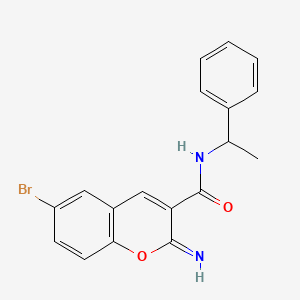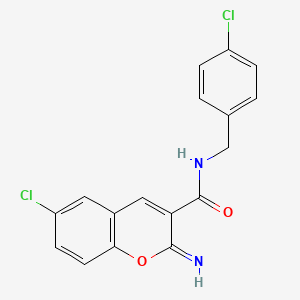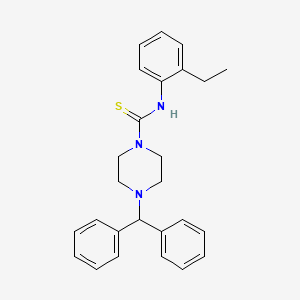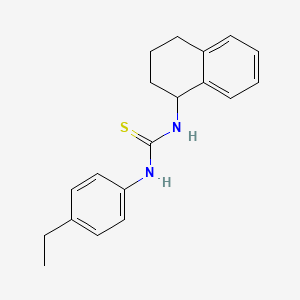![molecular formula C24H19ClN4O B4279239 2-[1-(4-chlorobenzyl)-3-phenyl-1H-pyrazol-4-yl]-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B4279239.png)
2-[1-(4-chlorobenzyl)-3-phenyl-1H-pyrazol-4-yl]-2,3-dihydro-4(1H)-quinazolinone
Descripción general
Descripción
2-[1-(4-chlorobenzyl)-3-phenyl-1H-pyrazol-4-yl]-2,3-dihydro-4(1H)-quinazolinone, also known as CPQ, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of quinazolinone derivatives and has shown promising results in various studies.
Mecanismo De Acción
The mechanism of action of 2-[1-(4-chlorobenzyl)-3-phenyl-1H-pyrazol-4-yl]-2,3-dihydro-4(1H)-quinazolinone is not fully understood, but it is believed to act through multiple pathways. 2-[1-(4-chlorobenzyl)-3-phenyl-1H-pyrazol-4-yl]-2,3-dihydro-4(1H)-quinazolinone has been reported to inhibit the activity of various enzymes, including topoisomerase IIα, protein kinase C, and phosphodiesterase 5. It has also been shown to modulate the expression of various genes involved in cell cycle regulation, apoptosis, and inflammation.
Biochemical and Physiological Effects:
2-[1-(4-chlorobenzyl)-3-phenyl-1H-pyrazol-4-yl]-2,3-dihydro-4(1H)-quinazolinone has been shown to have several biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, reduction of oxidative stress, and modulation of gene expression. Additionally, 2-[1-(4-chlorobenzyl)-3-phenyl-1H-pyrazol-4-yl]-2,3-dihydro-4(1H)-quinazolinone has been reported to have low toxicity and good pharmacokinetic properties, making it a promising candidate for drug development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-[1-(4-chlorobenzyl)-3-phenyl-1H-pyrazol-4-yl]-2,3-dihydro-4(1H)-quinazolinone for lab experiments is its low toxicity and good pharmacokinetic properties, which make it a safe and effective compound for in vitro and in vivo studies. However, one of the limitations is the lack of information on its mechanism of action, which makes it difficult to design experiments to investigate its therapeutic potential fully.
Direcciones Futuras
There are several future directions for research on 2-[1-(4-chlorobenzyl)-3-phenyl-1H-pyrazol-4-yl]-2,3-dihydro-4(1H)-quinazolinone, including:
1. Investigation of its mechanism of action to identify potential targets for drug development.
2. Evaluation of its therapeutic potential in animal models of cancer, inflammation, and neurological disorders.
3. Development of new derivatives of 2-[1-(4-chlorobenzyl)-3-phenyl-1H-pyrazol-4-yl]-2,3-dihydro-4(1H)-quinazolinone with improved pharmacokinetic and pharmacodynamic properties.
4. Investigation of its potential for combination therapy with other anticancer or anti-inflammatory agents.
5. Evaluation of its safety and efficacy in clinical trials.
In conclusion, 2-[1-(4-chlorobenzyl)-3-phenyl-1H-pyrazol-4-yl]-2,3-dihydro-4(1H)-quinazolinone is a promising synthetic compound that has shown potential therapeutic applications in various diseases. Further research is needed to fully understand its mechanism of action and evaluate its safety and efficacy in preclinical and clinical studies.
Aplicaciones Científicas De Investigación
2-[1-(4-chlorobenzyl)-3-phenyl-1H-pyrazol-4-yl]-2,3-dihydro-4(1H)-quinazolinone has been extensively studied for its therapeutic potential in various diseases, including cancer, inflammation, and neurological disorders. Several studies have reported its anticancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. 2-[1-(4-chlorobenzyl)-3-phenyl-1H-pyrazol-4-yl]-2,3-dihydro-4(1H)-quinazolinone has also shown anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and reducing oxidative stress. Additionally, 2-[1-(4-chlorobenzyl)-3-phenyl-1H-pyrazol-4-yl]-2,3-dihydro-4(1H)-quinazolinone has been shown to have neuroprotective effects by reducing neuroinflammation and improving cognitive function.
Propiedades
IUPAC Name |
2-[1-[(4-chlorophenyl)methyl]-3-phenylpyrazol-4-yl]-2,3-dihydro-1H-quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClN4O/c25-18-12-10-16(11-13-18)14-29-15-20(22(28-29)17-6-2-1-3-7-17)23-26-21-9-5-4-8-19(21)24(30)27-23/h1-13,15,23,26H,14H2,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIUZVEMGEDOOFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C=C2C3NC4=CC=CC=C4C(=O)N3)CC5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl [4-(4-butylphenyl)-3-cyano-2-thienyl]carbamate](/img/structure/B4279160.png)



![N-(2-chlorophenyl)-4-[(4-methoxyphenyl)sulfonyl]-1-piperazinecarbothioamide](/img/structure/B4279175.png)

![4-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]-2,1,3-benzoxadiazole](/img/structure/B4279200.png)
![4-tert-butyl-N-[2-(4-chlorophenyl)ethyl]benzenesulfonamide](/img/structure/B4279205.png)
![N-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-3,4-difluorobenzenesulfonamide](/img/structure/B4279211.png)
![2-[(2,5-dichlorophenyl)sulfonyl]-N-(1-phenylethyl)hydrazinecarbothioamide](/img/structure/B4279236.png)

![2-chloro-N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]-4-nitrobenzamide](/img/structure/B4279262.png)

![2-chloro-N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-4-nitrobenzamide](/img/structure/B4279278.png)